2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid
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Overview
Description
2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid is an organic compound with the molecular formula C16H15NO4. It is known for its unique structure, which includes a methoxyphenyl group, a formamido group, and a phenylacetic acid moiety.
Mechanism of Action
Target of Action
The primary targets of 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its intended targets within the body .
Result of Action
As research progresses, it is expected that more information about the effects of this compound at the molecular and cellular level will be discovered .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and how stable it remains over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid typically involves the reaction of 4-methoxyaniline with phenylacetic acid under specific conditions. The process may include steps such as acylation, amidation, and esterification. Common reagents used in these reactions include acetic anhydride, hydrochloric acid, and sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes
Comparison with Similar Compounds
N-benzoylglycine: Shares a similar structure but lacks the methoxy group.
Phenylacetic acid derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness: 2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-21-13-9-7-12(8-10-13)15(18)17-14(16(19)20)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNRIDZSQPHJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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